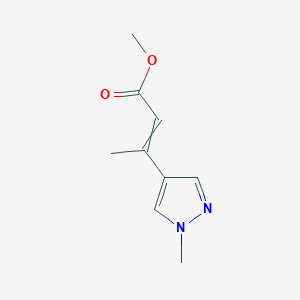
2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile is an organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxyacetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile typically involves the bromination of pyridine derivatives followed by the introduction of the hydroxyacetonitrile group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed:
- Substituted pyridine derivatives
- Carbonyl compounds from oxidation
- Amines from reduction
Applications De Recherche Scientifique
2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets. The bromine atom and the hydroxyacetonitrile group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2-Bromopyridine: Lacks the hydroxyacetonitrile group, making it less versatile in certain reactions.
4-Bromopyridine: The bromine atom is positioned differently, affecting its reactivity and applications.
2-Hydroxyacetonitrile: Lacks the bromopyridine moiety, limiting its use in cross-coupling reactions.
Uniqueness: 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile is unique due to the combination of the bromopyridine and hydroxyacetonitrile groups, providing a versatile scaffold for various chemical transformations and biological interactions. This dual functionality enhances its utility in synthetic chemistry and drug discovery.
Propriétés
Formule moléculaire |
C7H5BrN2O |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
2-(2-bromopyridin-4-yl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-7-3-5(1-2-10-7)6(11)4-9/h1-3,6,11H |
Clé InChI |
NDRFWVQESUCRNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C(C#N)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


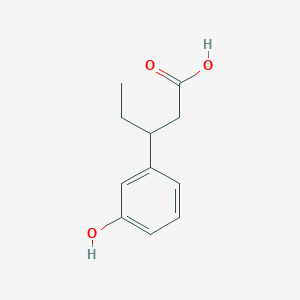


![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
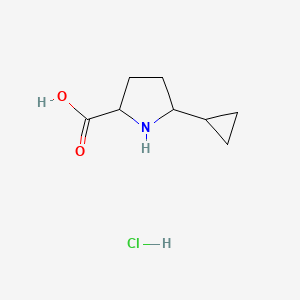
![(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)

![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)
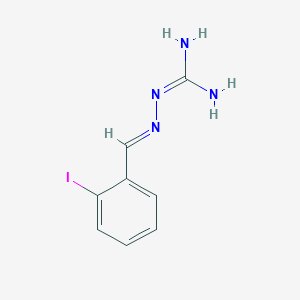
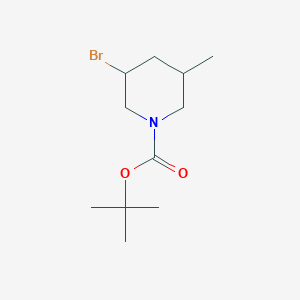

![6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)
